
ent-Ezetimibe
描述
ent-Ezetimibe: is a stereoisomer of ezetimibe, a well-known lipid-lowering agent. Ezetimibe is primarily used to reduce blood cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. The compound this compound shares a similar structure but differs in the spatial arrangement of its atoms, which can lead to different biological activities and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ent-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring and the introduction of the fluorophenyl groups. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: This is typically achieved through a cyclization reaction involving a β-lactam intermediate.
Introduction of Fluorophenyl Groups: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic substitution reactions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: ent-Ezetimibe can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed in nucleophilic substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ent-Ezetimibe is used as a model compound in studies involving stereochemistry and chiral separation techniques. Its unique structure makes it an interesting subject for research in asymmetric synthesis and enantioselective catalysis.
Biology: In biological research, this compound is studied for its potential effects on cholesterol metabolism and absorption. It serves as a tool to understand the role of stereochemistry in biological activity and drug efficacy.
Medicine: While ezetimibe is widely used in clinical settings, this compound is primarily used in preclinical research to explore its pharmacological properties and potential therapeutic applications.
Industry: In the pharmaceutical industry, this compound is used in the development of new lipid-lowering agents and as a reference compound in quality control and analytical testing.
作用机制
ent-Ezetimibe exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound prevents cholesterol from being absorbed, leading to a decrease in blood cholesterol levels. This mechanism is similar to that of ezetimibe, but the stereoisomeric differences may result in variations in binding affinity and efficacy.
相似化合物的比较
Ezetimibe: The parent compound, widely used as a cholesterol-lowering agent.
Simvastatin: Another lipid-lowering agent that works by inhibiting HMG-CoA reductase.
Atorvastatin: A statin that also lowers cholesterol by inhibiting HMG-CoA reductase.
Uniqueness: ent-Ezetimibe is unique due to its stereoisomeric structure, which can lead to different biological activities compared to its parent compound, ezetimibe. This uniqueness makes it valuable in research to understand the role of stereochemistry in drug action and efficacy.
生物活性
ent-Ezetimibe, also known as ent-SCH 58235, is a potent cholesterol absorption inhibitor that specifically targets the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestines. This compound is the RRS-enantiomer of ezetimibe, which has been extensively studied for its role in lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
This compound functions primarily by inhibiting NPC1L1, a transporter responsible for the absorption of cholesterol and phytosterols from the intestinal lumen. By blocking this transporter, this compound effectively reduces the uptake of dietary cholesterol, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.
- Inhibition of Cholesterol Absorption : Studies have shown that this compound can reduce intestinal cholesterol absorption by approximately 54% . This reduction is crucial for managing hyperlipidemia and preventing cardiovascular diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:
- Absorption : After oral administration, this compound undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolite formed is ezetimibe phenoxy β-D-glucuronide (EZE-Ph), which possesses higher potency than the parent compound .
- Hepatic Impairment : Research indicates that hepatic impairment can significantly increase systemic exposure to this compound and its metabolites due to decreased hepatic glucuronide conjugation and altered transporter activity .
Clinical Studies and Findings
Numerous clinical trials have investigated the efficacy of this compound in various populations:
- Meta-analysis Results : A meta-analysis involving 26 randomized controlled trials (RCTs) with over 23,000 participants demonstrated that ezetimibe combined with statins reduces major adverse cardiovascular events (MACE) compared to statins alone (risk ratio 0.94) .
- Effects on Lipoprotein(a) : Ezetimibe has been associated with anti-inflammatory effects which may influence lipoprotein(a) levels, potentially reducing cardiovascular risk factors .
Case Studies
Several case studies illustrate the impact of this compound on metabolic disorders:
- Efficacy in Diabetic Patients : A study evaluated the effects of this compound on metabolic disorders and microalbuminuria in diabetic patients. Results indicated significant reductions in LDL-C levels and improvements in renal function markers after treatment .
- Comparison with Statins : Another investigation compared the effects of atorvastatin and ezetimibe on endothelial function, highlighting distinct pleiotropic effects attributed to statins while confirming ezetimibe's efficacy in lowering LDL-C without significant adverse effects .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Population | Intervention | Key Findings |
---|---|---|---|
IMPROVE-IT Trial | 21,727 participants | Ezetimibe + Statins | Reduced MACE (RR 0.94) |
Efficacy Study | Diabetic Patients | Ezetimibe Treatment | Significant LDL-C reduction |
Lipoprotein(a) Study | Mixed Population | Ezetimibe Use | No effect on Lp(a), anti-inflammatory properties noted |
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of ent-Ezetimibe in cholesterol metabolism, and how are these validated experimentally?
- Methodological Answer : Mechanistic studies typically employ in vitro models (e.g., Caco-2 cell lines) to assess this compound’s inhibition of NPC1L1-mediated cholesterol uptake. Radiolabeled cholesterol isotopes and competitive binding assays are used to quantify inhibition kinetics. In vivo validation involves knockout rodent models to confirm target specificity. Results should be cross-validated using immunohistochemistry or Western blotting to track protein expression changes .
Q. What standard experimental models are used to evaluate this compound’s pharmacokinetics and bioavailability?
- Methodological Answer : Pharmacokinetic studies often use liquid chromatography–mass spectrometry (LC-MS) to measure plasma concentrations in animal models (e.g., rats or non-human primates) after oral administration. Bioavailability is assessed by comparing AUC (area under the curve) values from intravenous vs. oral dosing. Tissue distribution studies require organ-specific sampling and lipid extraction protocols .
Q. How are primary endpoints defined in clinical trials investigating this compound’s efficacy?
- Methodological Answer : Endpoints include LDL-C reduction percentage, cardiovascular event rates (e.g., myocardial infarction), and safety markers (e.g., liver enzyme levels). Trial designs should follow CONSORT guidelines, with stratification for baseline cholesterol levels and comorbidities. Placebo-controlled, double-blind protocols minimize bias, as seen in statin combination trials .
Advanced Research Questions
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic pathways or gut microbiota interactions. To address this, researchers conduct ex vivo intestinal perfusion studies in animal models and correlate findings with human biopsy data. Meta-analyses of clinical trials can identify confounding variables (e.g., diet, genetic polymorphisms). Advanced statistical models (e.g., mixed-effects regression) account for heterogeneity .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other lipid-lowering agents?
- Methodological Answer : Factorial-design randomized controlled trials (RCTs) compare monotherapy vs. combination therapy (e.g., this compound + statins). Synergy is quantified using the Loewe additivity model or isobolographic analysis. Preclinical studies should include dose-response matrices and transcriptomic profiling to identify shared pathways. Ethical considerations require rigorous monitoring of adverse interactions .
Q. How can researchers validate this compound’s long-term safety profile in diverse populations?
- Methodological Answer : Post-marketing surveillance (Phase IV trials) and real-world evidence (RWE) from electronic health records are analyzed using propensity score matching to control for confounders. Genome-wide association studies (GWAS) identify subpopulations at risk for adverse effects (e.g., hepatic dysfunction). Data-sharing platforms like FAIR repositories enhance reproducibility .
Q. What methodologies address conflicting results in this compound’s impact on cardiovascular mortality?
- Methodological Answer : Contradictory outcomes are analyzed via systematic reviews (PRISMA guidelines) and sensitivity analyses to assess trial quality (e.g., risk of bias using Cochrane tools). Mendelian randomization studies clarify causality by leveraging genetic variants linked to cholesterol metabolism. Researchers must report null findings transparently to avoid publication bias .
Q. Methodological Frameworks
Q. How should researchers design studies to investigate this compound’s pleiotropic effects beyond cholesterol lowering?
- Answer : Multi-omics approaches (proteomics, metabolomics) identify off-target effects. For example, LC-MS-based lipidomics can detect changes in oxysterol levels. Functional assays (e.g., endothelial cell migration) test anti-inflammatory properties. Longitudinal cohort studies with biomarker panels (e.g., CRP, IL-6) are critical for clinical validation .
Q. What statistical approaches are recommended for analyzing small-sample this compound studies with high variability?
- Answer : Bayesian hierarchical models incorporate prior data to improve power. Bootstrapping or permutation tests reduce reliance on normality assumptions. Researchers should predefine equivalence margins and use non-parametric tests (e.g., Wilcoxon signed-rank) for skewed distributions. Replication in independent cohorts is essential .
Q. Data and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies with complex datasets?
- Answer : Raw data (e.g., LC-MS spectra, clinical trial databases) must be deposited in public repositories (e.g., Zenodo, ClinicalTrials.gov ) with standardized metadata. Code for statistical analysis (R/Python scripts) should follow open-source guidelines. Pre-registration of protocols (e.g., on Open Science Framework) minimizes outcome switching .
Q. What ethical frameworks apply to this compound trials involving vulnerable populations (e.g., elderly, pediatric)?
- Answer : Informed consent protocols must account for cognitive impairments, using simplified visual aids or surrogate decision-makers. Risk-benefit assessments should prioritize minimal harm, with independent Data Safety Monitoring Boards (DSMBs) overseeing adverse events. Pediatric trials require age-appropriate formulations and long-term follow-up .
属性
IUPAC Name |
(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ZRBLBEILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376614-99-1 | |
Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。